1-Thiophen-2-yl-but-3-en-1-ol
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Overview
Description
1-Thiophen-2-yl-but-3-en-1-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a thiophene ring attached to a butenol chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Thiophen-2-yl-but-3-en-1-ol can be synthesized through various methods. One common approach involves the condensation of thiophene-2-carboxaldehyde with a suitable alkene in the presence of a base. This reaction typically requires mild to moderate temperatures and can be catalyzed by bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods: Industrial production of thiophene derivatives often involves multi-step processes that include the preparation of intermediates followed by their functionalization. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Thiophen-2-yl-but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding thiophene ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenol chain to a single bond, forming saturated alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Thiophene ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
1-Thiophen-2-yl-but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Some thiophene-based compounds are used in pharmaceuticals for their anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-Thiophen-2-yl-but-3-en-1-ol depends on its specific application. In medicinal chemistry, thiophene derivatives often interact with biological targets such as enzymes or receptors. The sulfur atom in the thiophene ring can form interactions with metal ions or participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Thiopheneethanol: A thiophene derivative with an ethanol group.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde group.
Properties
Molecular Formula |
C8H10OS |
---|---|
Molecular Weight |
154.23 g/mol |
IUPAC Name |
1-thiophen-2-ylbut-3-en-1-ol |
InChI |
InChI=1S/C8H10OS/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7,9H,1,4H2 |
InChI Key |
KRBDYAKQPULVNR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=CS1)O |
Origin of Product |
United States |
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